molecular formula C29H36O4 B575622 7-Hydroxycoumarinyl Arachidonate

7-Hydroxycoumarinyl Arachidonate

Cat. No.: B575622
M. Wt: 448.6 g/mol
InChI Key: SFTGFGOBCQCZDY-DOFZRALJSA-N
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Description

7-Hydroxycoumarinyl Arachidonate is a compound that combines the structural features of 7-hydroxycoumarin and arachidonic acid. 7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring compound found in many plants and is known for its fluorescence properties. Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key inflammatory intermediate. The combination of these two molecules results in a compound that is used as a fluorogenic substrate in biochemical assays, particularly for enzymes such as phospholipase A2 and monoacylglycerol lipase .

Scientific Research Applications

7-Hydroxycoumarinyl Arachidonate is widely used in scientific research due to its fluorogenic properties. It serves as a substrate in fluorescence-based assays to study enzyme activity, particularly for phospholipase A2 and monoacylglycerol lipase. These assays are valuable in drug discovery and biochemical research, allowing for the screening of enzyme inhibitors and the study of enzyme kinetics .

Mechanism of Action

Target of Action

7-Hydroxycoumarinyl Arachidonate primarily targets cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid .

Mode of Action

The interaction of this compound with its targets results in the hydrolysis of the compound, generating Arachidonic Acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process is catalyzed by the MAGL enzyme .

Biochemical Pathways

Arachidonic Acid, a product of the hydrolysis of this compound, is metabolized via three distinct enzyme pathways: cyclooxygenase (COX) , lipoxygenases (LOX) , and cytochrome P450 . These pathways generate a spectrum of bioactive mediators, including prostanoids, leukotrienes, and eicosanoids . These mediators play diverse roles in physiological processes, including inflammation and pain signaling .

Pharmacokinetics

It’s known that arachidonic acid, a metabolite of this compound, is present in the phospholipids of cell membranes and is abundant in the brain, muscles, and liver .

Result of Action

The hydrolysis of this compound leads to the production of Arachidonic Acid and 7-hydroxyl coumarin. The release of 7-hydroxyl coumarin, which is fluorescent, can be measured using a fluorometer . Arachidonic Acid, on the other hand, is further metabolized to produce various bioactive mediators that have numerous roles in physiology as signaling molecules .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the fluidity of cell membranes, which is influenced by temperature and the presence of other fatty acids, can affect the availability and action of Arachidonic Acid . Furthermore, the activity of the target enzymes (cPLA2 and MAGL) can be modulated by various factors, including pH, calcium ion concentration, and the presence of other signaling molecules .

Future Directions

7-Hydroxycoumarinyl Arachidonate can be used with MAGL as a novel fluorescence-based assay to screen small molecule inhibitors of MAGL . This suggests potential applications in drug discovery and development.

Biochemical Analysis

Biochemical Properties

7-HC-arachidonate interacts with enzymes such as PLA2 and MAGL . The MAGL protein catalyzes the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . These interactions are crucial for the function of 7-HC-arachidonate in biochemical reactions.

Cellular Effects

7-HC-arachidonate influences cell function by participating in the production of bioactive lipid mediators such as prostaglandins and leukotrienes . These mediators contribute to the development of inflammation and promote the excitability of the peripheral somatosensory system .

Molecular Mechanism

The molecular mechanism of 7-HC-arachidonate involves its metabolism by PLA2 and MAGL enzymes . The MAGL protein catalyzes the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process involves binding interactions with these enzymes and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-HC-arachidonate can change over time. For instance, the fluorescence intensity of 7-HC-arachidonate, which is used to monitor its hydrolysis, can be monitored over time .

Metabolic Pathways

7-HC-arachidonate is involved in the metabolic pathways of PLA2 and MAGL . These enzymes catalyze the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) .

Subcellular Localization

The subcellular localization of 7-HC-arachidonate is not well-defined. Given its role as a substrate for cytosolic enzymes like PLA2 and MAGL, it is likely to be present in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxycoumarinyl Arachidonate typically involves the esterification of 7-hydroxycoumarin with arachidonic acid. This can be achieved using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in a solvent such as dichloromethane. The reaction is carried out at room temperature with constant stirring until completion, which is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxycoumarinyl Arachidonate undergoes hydrolysis reactions catalyzed by enzymes such as phospholipase A2 and monoacylglycerol lipase. These reactions result in the cleavage of the ester bond, releasing arachidonic acid and 7-hydroxycoumarin .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by phospholipase A2 or monoacylglycerol lipase, typically in an aqueous buffer solution.

    Esterification: Involves reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Major Products

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: A naturally occurring compound with similar fluorescence properties.

    Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory pathways.

    Umbelliferyl Esters: Other esters of 7-hydroxycoumarin with various fatty acids.

Uniqueness

7-Hydroxycoumarinyl Arachidonate is unique in that it combines the fluorescence properties of 7-hydroxycoumarin with the biological activity of arachidonic acid. This dual functionality makes it a valuable tool in biochemical assays and research on inflammatory pathways .

Properties

IUPAC Name

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTGFGOBCQCZDY-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 7-hydroxycoumarinyl arachidonate help in studying MAGL activity?

A1: this compound acts as a fluorogenic substrate for MAGL []. This means that upon hydrolysis by MAGL, it releases a fluorescent molecule, 7-hydroxycoumarin (7-HC).

  • Downstream effect: MAGL cleaves the ester bond in this compound, releasing arachidonic acid and 7-HC. The fluorescence of 7-HC can then be easily measured, providing a direct readout of MAGL activity. This method offers a simple and sensitive way to quantify MAGL activity and screen for potential inhibitors [].

Q2: What are the advantages of using this compound over other methods for assessing MAGL activity?

A2: The fluorescence-based assay utilizing this compound offers several advantages:

  • High-throughput screening compatibility: The assay is amenable to high-throughput screening, allowing rapid analysis of a large number of compounds for potential inhibitory effects on MAGL []. This is particularly valuable in drug discovery efforts targeting MAGL.

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